molecular formula C9H10ClNO2 B2397237 Methyl 3-amino-4-chloro-2-methylbenzoate CAS No. 190367-58-9

Methyl 3-amino-4-chloro-2-methylbenzoate

Cat. No.: B2397237
CAS No.: 190367-58-9
M. Wt: 199.63
InChI Key: GRLIJZQYYIKCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-chloro-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloro group with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chloro or amino groups.

    Oxidation: Products include quinones or nitro compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Methyl 3-amino-4-chloro-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-chlorobenzoate
  • Methyl 3-amino-2-methylbenzoate
  • Methyl 4-chloro-2-methylbenzoate

Uniqueness

Methyl 3-amino-4-chloro-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloro group on the benzene ring allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIJZQYYIKCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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